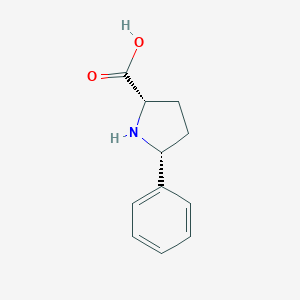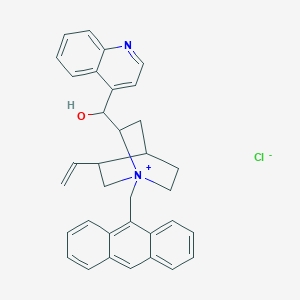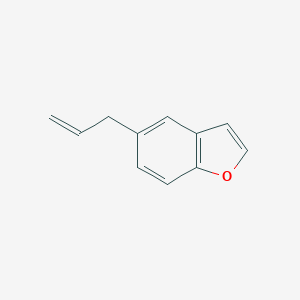![molecular formula C8H13NO2 B172800 Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 122684-38-2](/img/structure/B172800.png)
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as MAHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of bicyclic compounds and has a unique molecular structure that makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to act on various molecular targets in the body, including enzymes and receptors. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with various receptors, including the nicotinic acetylcholine receptor and the serotonin receptor.
Effets Biochimiques Et Physiologiques
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit various biochemical and physiological effects in the body. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been found to improve cognitive function and memory. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to have a low toxicity profile and is generally well-tolerated in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It has also been found to exhibit significant biological activity, making it a useful tool for studying various molecular targets in the body. However, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. Another area of interest is the study of the mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and its interaction with various molecular targets in the body. Additionally, the synthesis of new derivatives of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and their biological activity could also be an area of future research.
Méthodes De Synthèse
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can be synthesized using various methods, including the Mannich reaction and the Pictet-Spengler reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde, while the Pictet-Spengler reaction involves the condensation of an amino acid or its derivative with an aldehyde or ketone. Both methods have been successfully used to synthesize Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate with high yields and purity.
Applications De Recherche Scientifique
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit significant biological activity against various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a building block for the synthesis of various drugs.
Propriétés
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCACDXSOCLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557791 |
Source


|
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
121564-88-3 |
Source


|
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

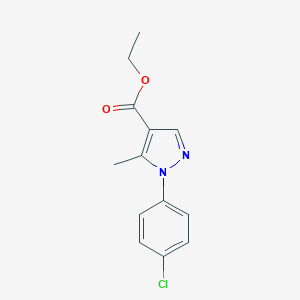
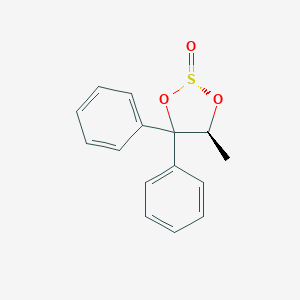



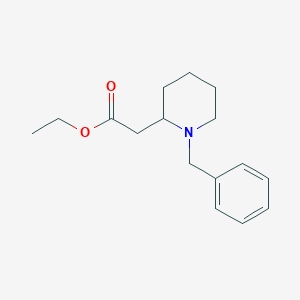
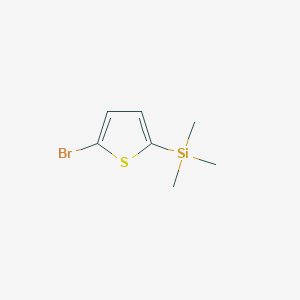
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)

